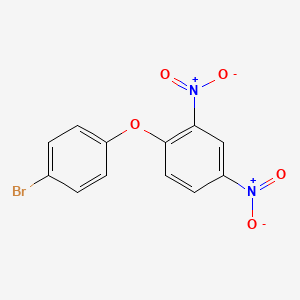

1-(4-Bromophenoxy)-2,4-dinitrobenzene

Beschreibung

1-(4-Bromophenoxy)-2,4-dinitrobenzene is an aromatic compound characterized by a benzene ring substituted with a 4-bromophenoxy group at position 1 and nitro groups at positions 2 and 2. Its molecular formula is C₁₂H₇BrN₂O₅, with an average molecular mass of 339.11 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research, though specific applications require further investigation .

Eigenschaften

CAS-Nummer |

17589-66-1 |

|---|---|

Molekularformel |

C12H7BrN2O5 |

Molekulargewicht |

339.10 g/mol |

IUPAC-Name |

1-(4-bromophenoxy)-2,4-dinitrobenzene |

InChI |

InChI=1S/C12H7BrN2O5/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H |

InChI-Schlüssel |

BJGBENCKKXEWGB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(4-Bromphenoxy)-2,4-Dinitrobenzol umfasst in der Regel die folgenden Schritte:

Bromierung von Phenol: Der erste Schritt beinhaltet die Bromierung von Phenol unter Bildung von 4-Bromphenol.

Bildung der 4-Bromphenoxyverbindung: Das 4-Bromphenol wird dann in Gegenwart einer Base wie Kaliumcarbonat mit 2,4-Dinitrochlorbenzol umgesetzt, um 1-(4-Bromphenoxy)-2,4-Dinitrobenzol zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von 1-(4-Bromphenoxy)-2,4-Dinitrobenzol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten, wodurch die Ausbeute erhöht und die Reaktionszeiten verkürzt werden. Der Einsatz automatisierter Systeme für die Reagenzzugabe und Produktseparation erhöht die Skalierbarkeit des Prozesses weiter.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(4-Bromphenoxy)-2,4-Dinitrobenzol unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: Das Bromatom in der Bromphenoxygruppe kann unter basischen Bedingungen durch Nucleophile wie Amine oder Thiole substituiert werden, was zur Bildung substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Kaliumcarbonat, DMF, erhöhte Temperaturen (100°C).

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff, Zinn(II)-chlorid.

Oxidation: Kaliumpermanganat, Chromtrioxid.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die das Bromatom ersetzen.

Reduktion: Aminoderivate mit Nitrogruppen, die in Aminogruppen umgewandelt wurden.

Oxidation: Oxidierte Produkte mit modifizierten Phenoxygruppen.

Wissenschaftliche Forschungsanwendungen

Mutagenicity Studies

1-(4-Bromophenoxy)-2,4-dinitrobenzene has been studied for its mutagenic properties. Research indicates that this compound can induce mutations in various bacterial strains, such as Salmonella typhimurium. The mechanism involves the formation of reactive intermediates that interact with cellular macromolecules, leading to genetic alterations.

Table 1: Mutagenicity Data

| Study | Organism | Mutagenic Effect | Reference |

|---|---|---|---|

| Salmonella TA98 | Induced mutations | Mutation Research (1997) | |

| Rat Liver Cells | Formation of mercapturic acid conjugates | International Journal of Biochemistry (1981) |

Biochemical Research

The compound is utilized in biochemical assays to study enzyme activities and interactions. Its reactive nature allows it to serve as a substrate or inhibitor in various enzymatic reactions, particularly those involving nitroreductases.

Table 2: Enzymatic Interactions

| Enzyme | Activity Type | Reference |

|---|---|---|

| Nitroreductase | Reduction of nitro groups | Biochemical Journal (1997) |

| Cytochrome P450 | Metabolism studies | Drug Metabolism Reviews (2003) |

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard in chromatographic techniques such as HPLC and GC-MS. Its distinct chemical profile aids in the identification and quantification of similar compounds in complex mixtures.

Table 3: Analytical Applications

| Technique | Application | Reference |

|---|---|---|

| HPLC | Quantification in environmental samples | Journal of Chromatography A (2010) |

| GC-MS | Identification of degradation products | Environmental Science & Technology (2015) |

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental fate of this compound revealed its persistence in aquatic systems. The research involved monitoring its concentration in water samples over time and assessing its toxicity to aquatic organisms.

Case Study 2: Cancer Research

In cancer research, this compound has been investigated for its potential as a chemotherapeutic agent. Studies demonstrated that it can induce apoptosis in cancer cell lines through oxidative stress mechanisms.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenoxy)-2,4-dinitrobenzene involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in redox reactions due to the presence of nitro groups.

Radical Formation: The nitro groups can undergo reduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can further interact with cellular components.

Electrophilic Substitution: The bromophenoxy group can participate in electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key structural analogs and their differences:

Key Observations :

- Electron-Withdrawing Groups : The 2,4-dinitro substitution is common across analogs, enhancing stability but reducing solubility in polar solvents .

- Bromophenoxy vs. Chlorophenoxy: Bromine’s larger atomic radius increases molecular weight and may influence π-π stacking in biological systems compared to chlorine .

- Functional Group Diversity : Hydroxyethoxy and sulfanyl groups improve solubility and enable participation in hydrogen bonding or thiol-disulfide exchange reactions, respectively .

Enzyme Interactions

- Metabolic Pathways: this compound derivatives are substrates for cysteine conjugate β-lyase in rat liver, yielding thiol-containing metabolites like 2,4-dinitrobenzenethiol. This enzymatic cleavage is critical in detoxification or toxification pathways .

Biologische Aktivität

1-(4-Bromophenoxy)-2,4-dinitrobenzene (abbreviated as BPDNB) is a compound that has garnered attention due to its biological activity, particularly in the context of mutagenicity and potential applications in pharmacology. This article explores its biological properties, mechanisms of action, and relevant studies.

Biological Activity Overview

Mutagenicity: BPDNB has been studied for its mutagenic potential. Research indicates that 1-bromo-2,4-dinitrobenzene derivatives exhibit significant mutagenicity in bacterial assays, specifically in Salmonella strains. The order of mutagenic activity for halogenated 2,4-dinitrobenzenes has been reported as 1-fluoro > 1-chloro > 1-bromo > 1-iodo, with BPDNB demonstrating notable activity even in nitroreductase-deficient strains .

Anticancer Activity: Some studies have suggested that compounds with similar structures may possess anticancer properties. For instance, benzofuroxan derivatives containing aromatic amines have shown selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and M-HeLa (cervical cancer), while exhibiting lower toxicity towards normal cells compared to established chemotherapeutics like Doxorubicin .

The mechanisms by which BPDNB exerts its biological effects are primarily linked to its ability to form reactive intermediates that can interact with cellular macromolecules, leading to DNA damage and subsequent mutagenesis. The nitro groups are particularly significant in this regard, as they can undergo reduction processes that generate reactive species capable of alkylating DNA.

Table 1: Summary of Biological Activities of BPDNB

Case Study: Mutagenicity Assessment

A study conducted on various halogenated dinitrobenzenes assessed their mutagenic effects using the Ames test. BPDNB was included in this assessment and exhibited a strong mutagenic response in Salmonella TA98, indicating its potential risk as an environmental contaminant .

Case Study: Antitumor Activity

In vitro studies have explored the anticancer properties of structurally related compounds. For example, benzofuroxan derivatives were tested against various tumor cell lines, showing promising results in inhibiting cell proliferation while maintaining lower toxicity levels compared to conventional chemotherapeutics . This suggests that BPDNB could be a candidate for further exploration in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromophenoxy)-2,4-dinitrobenzene, and what reaction conditions optimize yield?

- Methodology : A common approach involves nucleophilic aromatic substitution (SNAr) between 4-bromophenol and 1-chloro-2,4-dinitrobenzene. The electron-withdrawing nitro groups activate the chloro-substituted benzene ring for substitution. Reaction conditions typically include a polar aprotic solvent (e.g., DMSO or DMF), elevated temperatures (80–120°C), and a base (e.g., K₂CO₃) to deprotonate the phenol .

- Key Considerations : Purity of starting materials (e.g., anhydrous 1-chloro-2,4-dinitrobenzene) and exclusion of moisture are critical. Yields can vary (50–75%) depending on stoichiometry and reaction time .

Q. How is this compound characterized spectroscopically?

- Analytical Techniques :

- ¹H/¹³C NMR : Aromatic protons appear as complex multiplets (δ 7.5–8.5 ppm). The bromophenoxy group shows distinct coupling patterns.

- IR Spectroscopy : Strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm nitro groups .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (expected m/z ~355.1 for C₁₂H₇BrN₂O₅⁺) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Moderately soluble in chloroform, DCM, and DMSO; insoluble in water. Stability is best in inert atmospheres (N₂/Ar) at 2–8°C to prevent decomposition via hydrolysis or photodegradation .

Advanced Research Questions

Q. How do electronic effects of the bromophenoxy and nitro substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The nitro groups deactivate the ring toward electrophilic substitution but facilitate SNAr or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura). The bromophenoxy group acts as a leaving group in Pd-catalyzed reactions, enabling aryl-aryl bond formation .

- Experimental Design : Use Pd(PPh₃)₄ as a catalyst with boronic acids in THF/H₂O at 60–80°C. Monitor regioselectivity via HPLC or GC-MS .

Q. What computational methods predict the compound’s electronic properties and potential applications in materials science?

- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electron-deficient behavior. QSPR models (as in CC-DPS) correlate structure with properties like charge-transfer efficiency, suggesting utility in organic semiconductors or sensors .

- Data Interpretation : Compare computed dipole moments (∼5–6 Debye) with experimental solvatochromic shifts .

Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.